![molecular formula C14H9NO3 B1353792 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20877-86-5](/img/structure/B1353792.png)
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a fused benzene and oxazine ring system, with a phenyl group attached to the nitrogen atom. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using gold(I) catalysts. This method employs chemoselective oxygen cyclization via the 6-exo-dig pathway, yielding the desired heterocycles in modest to good chemical yields under mild reaction conditions . Another method involves multicomponent reactions, such as the reaction between alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound exhibits biological activity, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of materials with heat-resistant and electronic properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like human leucocyte elastase and C1r serine protease . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
Quinazolinones: These compounds are close electronic analogues of benzoxazinones and exhibit a variety of structural manifestations and spectral properties.
Benzimidazole Tethered Oxazines: These analogues are synthesized through a two-step synthetic protocol and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and diverse range of applications across multiple fields.
Biological Activity
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound belonging to the oxazine family. Its structure features a fused benzene and oxazine ring, with a phenyl group attached to the nitrogen atom. This compound has garnered attention due to its diverse applications in chemistry, biology, and medicine.
The molecular formula of this compound is C₁₃H₉N₁O₂, and it has a molecular weight of 215.22 g/mol. The compound exhibits a range of chemical behaviors, including oxidation and reduction reactions. It can be synthesized through various methods, including cyclization of N-(2-alkynyl)aryl benzamides under mild conditions.
The biological activity of this compound primarily involves its interaction with specific cell lines. Notably, it has shown significant inhibitory effects on breast cancer-derived cell lines such as MCF-7 and HCC1954. The compound appears to interfere with the cell cycle or other growth-related pathways, resulting in inhibited cell proliferation.
Targeted Cell Lines
Cell Line | Type | Effect |
---|---|---|
MCF-7 | Breast Cancer | Inhibition of proliferation |
HCC1954 | Breast Cancer | Inhibition of proliferation |
Biochemical Interactions
The compound interacts with various enzymes and proteins, playing a role in biochemical reactions. It has been shown to bind to human leucocyte elastase and C1r serine protease, indicating its potential as an enzyme inhibitor. The ability to inhibit these enzymes suggests potential therapeutic applications in inflammatory diseases and cancer treatment.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as its activity against fungal strains like Candida albicans.
Additionally, this compound has shown promising antiviral activity against viruses such as the varicella-zoster virus (VZV) and respiratory syncytial virus (RSV). The observed antiviral effects suggest that it may inhibit viral replication or interfere with viral entry into host cells .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound induced apoptosis in breast cancer cells. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent inhibition of cell growth in both MCF-7 and HCC1954 cell lines.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Bacillus cereus. The minimal inhibitory concentration (MIC) was determined to be 0.625 mg/mL, demonstrating significant antibacterial properties that could be harnessed for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation–cyclization reactions. For example, condensation of 2-naphthol with benzaldehyde and urea under acidic conditions produces oxazine derivatives . Optimizing catalysts (e.g., p-toluenesulfonic acid) and solvent systems (e.g., ethanol under reflux) can improve cyclization efficiency. Reaction time (typically 6–12 hours) and temperature (80–100°C) are critical variables affecting yield and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra to verify aromatic proton environments and carbonyl groups.
- FT-IR : Confirm the presence of C=O (1670–1750 cm) and C-O-C (1200–1300 cm) stretches.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding .
Q. What preliminary pharmacological activities have been reported for this compound?
- Methodology : In vitro assays (e.g., COX-2 inhibition or IL-6 suppression) are used to assess anti-inflammatory potential. For example, structurally similar oxazine derivatives exhibit IC values in the micromolar range . Dose-response studies and molecular docking (e.g., AutoDock Vina) can validate target interactions .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodology : Replace volatile solvents (e.g., toluene) with ionic liquids or water under microwave-assisted conditions to reduce reaction time (from hours to minutes) and energy consumption. Catalytic systems like montmorillonite K10 clay can enhance atom economy . Life-cycle assessment (LCA) tools quantify environmental impact reductions .
Q. What mechanistic insights explain competing side reactions during oxazine ring formation?
- Methodology : Use kinetic studies (e.g., in situ FT-IR monitoring) to identify intermediates. Computational modeling (Gaussian09 with DFT/B3LYP) can map energy barriers for pathways like imine vs. enamine formation. Side products (e.g., Schiff bases) are minimized by controlling pH and stoichiometry of urea .
Q. How do substituent effects on the phenyl ring influence biological activity?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups. Compare their bioactivity via SAR analysis. For instance, fluorinated derivatives (e.g., 5,6-difluoro analogs) show enhanced metabolic stability in pharmacokinetic studies .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein binding. QSAR models trained on oxazine derivatives identify critical descriptors (e.g., logP, polar surface area) for blood-brain barrier permeability .
Q. How does the compound behave under oxidative stress conditions in environmental interfaces?
- Methodology : Surface-enhanced Raman spectroscopy (SERS) tracks degradation products on indoor surfaces (e.g., silica nanoparticles). LC-MS/MS identifies hydroxylated or cleaved metabolites under UV/ozone exposure .
Q. Data Contradiction and Validation
Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?
- Analysis : Discrepancies arise from variations in bacterial strains (Gram-positive vs. Gram-negative), assay protocols (broth microdilution vs. disk diffusion), and compound purity (>95% by HPLC required). Cross-laboratory validation using CLSI guidelines resolves inconsistencies .
Q. How can researchers reconcile divergent spectral data for this compound?
- Methodology : Standardize solvent systems (e.g., DMSO-d vs. CDCl) and temperature during NMR acquisition. Reference databases (SciFinder, Reaxys) provide benchmark spectra for comparison. Collaborative inter-laboratory studies validate anomalous peaks .
Q. Safety and Compliance
Q. What safety protocols are essential when handling this compound?
Properties
IUPAC Name |
1-phenyl-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXUQZYJCFIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450153 | |
Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20877-86-5 | |
Record name | N-Phenylisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20877-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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